molecular formula C13H12ClNO4 B179062 ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate CAS No. 147963-30-2

ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate

Cat. No. B179062
M. Wt: 281.69 g/mol
InChI Key: IVDPVMAMQUEQNP-UHFFFAOYSA-N
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Patent
USRE038723E1

Procedure details

A suspension of ethyl 3-hydroxyphenylurethane (1.81 g, 0.01 mmole), ethyl 4-chloroacetoacetate (1.81 mL, 0.011 mole) and 70% H2SO4 (50 mL) is stirred for 4 hours at room temperature. The clear solution is poured into 400 mL of ice-water, with constant stirring, to yield a yellowish precipitate. The solid is filtered, washed with water and dried. The product is recrystallized from methanol to give colorless needles (86%).
Name
ethyl 3-hydroxyphenylurethane
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
1.81 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
400 mL
Type
solvent
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
C([N:3]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([OH:15])[CH:10]=1)[C:4]([O:6][CH2:7][CH3:8])=[O:5])C.[Cl:16][CH2:17][C:18](=O)[CH2:19][C:20](OCC)=[O:21].OS(O)(=O)=O>>[C:4]([NH:3][C:9]1[CH:10]=[C:11]2[C:12]([C:18]([CH2:17][Cl:16])=[CH:19][C:20](=[O:21])[O:15]2)=[CH:13][CH:14]=1)([O:6][CH2:7][CH3:8])=[O:5]

Inputs

Step One
Name
ethyl 3-hydroxyphenylurethane
Quantity
1.81 g
Type
reactant
Smiles
C(C)N(C(=O)OCC)C1=CC(=CC=C1)O
Name
Quantity
1.81 mL
Type
reactant
Smiles
ClCC(CC(=O)OCC)=O
Name
Quantity
50 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
ice water
Quantity
400 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 4 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to yield a yellowish precipitate
FILTRATION
Type
FILTRATION
Details
The solid is filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The product is recrystallized from methanol

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(=O)(OCC)NC1=CC=C2C(=CC(OC2=C1)=O)CCl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.